molecular formula C12H11NO4 B1356513 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate CAS No. 23776-85-4

2,5-Dioxopyrrolidin-1-YL 2-phenylacetate

Cat. No. B1356513
CAS RN: 23776-85-4
M. Wt: 233.22 g/mol
InChI Key: GGAVHCUOCBTTDM-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-YL 2-phenylacetate is a chemical compound . It has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .


Synthesis Analysis

The synthesis of similar compounds involves an optimized coupling reaction . A two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .

Scientific Research Applications

Anticonvulsant Applications

2,5-Dioxopyrrolidin-1-yl 2-phenylacetate and its derivatives have been extensively studied for their potential as anticonvulsant agents. Researchers have synthesized a variety of compounds combining the chemical fragments of known antiepileptic drugs with 2,5-dioxopyrrolidin-1-yl moieties. These compounds have demonstrated broad spectra of activity across preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents. Some of these synthesized compounds have shown higher potency and better safety profiles compared to standard antiepileptic drugs like valproic acid or ethosuximide (Kamiński et al., 2015).

Monoclonal Antibody Production Enhancement

In the field of biotechnology, certain derivatives of this compound have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. These compounds influence various cellular processes such as glucose uptake rate and intracellular ATP levels, which are crucial for efficient antibody production. This suggests the potential application of these compounds in enhancing the production of therapeutic monoclonal antibodies (Aki et al., 2021).

Biochemical Labeling

The compound has also been used in the synthesis of fluorescent xanthenic derivatives for labeling amine residues in biopolymers. This application is significant in biochemical research for studying the behavior and interaction of proteins and nucleic acids. The labeled compounds offer a way to monitor these biological molecules under physiological conditions (Crovetto et al., 2008).

Enzyme Inhibition Studies

Another application is in the design and synthesis of inhibitors targeting specific enzymes. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against enzymes like cyclooxygenases and 5-lipoxygenase. These studies are crucial for the development of new drugs with anti-inflammatory properties (Yu et al., 2010).

Photoluminescent Materials

The synthesis of novel compounds incorporating this compound structures has led to the development of photoluminescent materials. These materials have potential applications in photoelectronic devices, showcasing the versatilityof this chemical in material science (Shafi et al., 2021).

Pharmaceutical Synthesis

This compound derivatives have been used in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the preparation of compounds with antimicrobial activity, indicating its role in the development of new antibiotics (Bedair et al., 2006).

Electrospray Mass Spectrum Analysis

The compound and its derivatives have been studied using electrospray ionization mass spectrometry (ESIMS). This application is crucial for understanding the structure and fragmentation patterns of these compounds, providing valuable information for further research and development (Zheng et al., 2001).

Mechanism of Action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-YL 2-Phenylacetate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions, including signal transduction and neurotransmitter release.

Mode of Action

The compound interacts with its targets by inhibiting calcium currents . This inhibition results in a decrease in the influx of calcium ions into the cells, which can lead to changes in cellular functions and responses.

Biochemical Pathways

neuronal signaling and neurotransmitter release . The inhibition of calcium currents can disrupt these pathways, leading to downstream effects such as altered neuronal activity and potentially, seizure control .

Pharmacokinetics

In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), the compound has shown high metabolic stability on human liver microsomes It also exhibits negligible hepatotoxicity, indicating a low risk of liver damage . The compound has relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant properties. It has shown potent anticonvulsant activity in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . Additionally, it has proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)17-12(16)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAVHCUOCBTTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537405
Record name 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23776-85-4
Record name 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 2-phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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